molecular formula C17H19N3O2 B268776 N-{4-[(sec-butylamino)carbonyl]phenyl}isonicotinamide

N-{4-[(sec-butylamino)carbonyl]phenyl}isonicotinamide

Katalognummer B268776
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: NVSHMGANKPOAOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(sec-butylamino)carbonyl]phenyl}isonicotinamide, commonly known as SBI-425, is a small molecule inhibitor that has shown promising results in scientific research studies. SBI-425 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

SBI-425 works by inhibiting the activity of various enzymes and proteins involved in the regulation of cellular processes. It has been shown to inhibit the activity of the IRE1α-XBP1 pathway, which is involved in the regulation of the unfolded protein response. SBI-425 also inhibits the activity of the NLRP3 inflammasome, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
SBI-425 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the IRE1α-XBP1 pathway, which is involved in the regulation of the unfolded protein response. SBI-425 has also been shown to inhibit the activity of the NLRP3 inflammasome, which is involved in the regulation of inflammation. Additionally, SBI-425 has been shown to have anti-tumor effects in various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of SBI-425 is its specificity for the target enzymes and proteins. It has been shown to have minimal off-target effects, which makes it a valuable tool for scientific research. However, one of the limitations of SBI-425 is its solubility in water. This can make it challenging to use in certain lab experiments.

Zukünftige Richtungen

There are several future directions for the study of SBI-425. One potential direction is the development of more potent and selective inhibitors of the IRE1α-XBP1 pathway. Another direction is the investigation of the potential therapeutic applications of SBI-425 in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of SBI-425 in vivo.
Conclusion:
In conclusion, SBI-425 is a small molecule inhibitor that has shown promising results in scientific research studies. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. SBI-425 works by inhibiting the activity of various enzymes and proteins involved in the regulation of cellular processes. Although there are limitations to its use in lab experiments, SBI-425 is a valuable tool for scientific research and has several future directions for investigation.

Synthesemethoden

SBI-425 is a small molecule inhibitor that can be synthesized using various methods. One of the most common methods is the reaction of 4-aminophenyl isonicotinate with sec-butyl isocyanate in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure SBI-425.

Wissenschaftliche Forschungsanwendungen

SBI-425 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of various enzymes and proteins, including the IRE1α-XBP1 pathway, which is involved in the regulation of the unfolded protein response. SBI-425 has also been shown to inhibit the activity of the NLRP3 inflammasome, which is involved in the regulation of inflammation.

Eigenschaften

Produktname

N-{4-[(sec-butylamino)carbonyl]phenyl}isonicotinamide

Molekularformel

C17H19N3O2

Molekulargewicht

297.35 g/mol

IUPAC-Name

N-[4-(butan-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-3-12(2)19-16(21)13-4-6-15(7-5-13)20-17(22)14-8-10-18-11-9-14/h4-12H,3H2,1-2H3,(H,19,21)(H,20,22)

InChI-Schlüssel

NVSHMGANKPOAOE-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Kanonische SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.